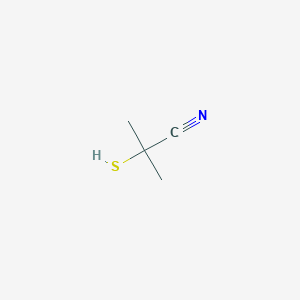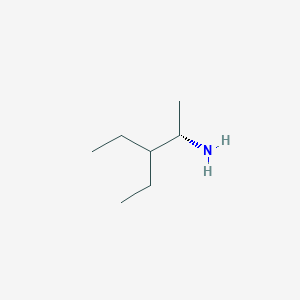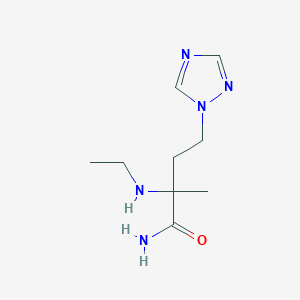
2-Mercapto-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-sulfanylpropanenitrile is an organic compound with the molecular formula C4H7NS It is characterized by the presence of a nitrile group (-C≡N) and a sulfanyl group (-SH) attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-sulfanylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-methylpropanenitrile reacts with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) to form 2-methyl-2-sulfanylpropanenitrile.
Industrial Production Methods
Industrial production of 2-methyl-2-sulfanylpropanenitrile may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-sulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfanyl group can participate in substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers and other sulfur-containing derivatives.
Scientific Research Applications
2-methyl-2-sulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-sulfanylpropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-methylpropanenitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-methyl-2-propanesulfinamide: Contains a sulfinamide group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-methyl-2-sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2,6)3-5/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQCZICVVNALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)



![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)

![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
